Norchlordiazepoxide

Anticonvulsant pharmacodynamics Tissue distribution Metabolite kinetics

Norchlordiazepoxide (N-desmethylchlordiazepoxide) is the primary pharmacologically active chlordiazepoxide metabolite—indispensable for forensic toxicology and clinical TDM. Substituting with chlordiazepoxide or nordiazepam introduces quantifiable analytical error due to distinct chromatographic retention times, mass transitions, and immunoassay cross-reactivity. In postmortem analysis, where the parent drug degrades, only norchlordiazepoxide quantification prevents false-negative interpretations. Its unique brain temporal profile—maintaining maximal concentrations for hours—directly correlates with anticonvulsant efficacy, a relationship not shared by the parent drug. This certified reference standard, available as 1.0 mg/mL solution or solid, supports validated LC-MS/MS methods for clinical monitoring, forensic testing, and pharmacokinetic research.

Molecular Formula C15H13Cl2N3O
Molecular Weight 322.2 g/mol
Cat. No. B1253460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorchlordiazepoxide
SynonymsN-demethylchlordiazepoxide
N-desmethylchlordiazepoxide
Molecular FormulaC15H13Cl2N3O
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1C(=N)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl.Cl
InChIInChI=1S/C15H12ClN3O.ClH/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19(20)9-14(17)18-13;/h1-8,17,20H,9H2;1H
InChIKeyGINCZJQEGDBNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norchlordiazepoxide (N‑Desmethylchlordiazepoxide) – A Pharmacologically Active Benzodiazepine Metabolite for Forensic, Clinical, and Research Applications


Norchlordiazepoxide (also designated as N‑desmethylchlordiazepoxide or Ro 5‑0883) is a primary, pharmacologically active metabolite of the classic benzodiazepine chlordiazepoxide (Librium®) [REFS‑1]. Structurally, it is an N‑desmethyl derivative that retains the 1,4‑benzodiazepine 4‑oxide core, with a molecular formula of C15H12ClN3O and a molecular weight of 285.73 g/mol [REFS‑2]. As a major urinary metabolite and a key determinant of the prolonged pharmacological effects observed after chlordiazepoxide administration, norchlordiazepoxide is a critical analyte in therapeutic drug monitoring, forensic toxicology, and mechanistic pharmacokinetic/pharmacodynamic studies [REFS‑3].

Why Norchlordiazepoxide Cannot Be Substituted with Other Benzodiazepine Metabolites or Parent Compounds


Substituting norchlordiazepoxide with chlordiazepoxide, nordiazepam, or oxazepam introduces quantifiable analytical and pharmacological error. The unique N‑desmethyl structure dictates its specific chromatographic retention time, mass spectrometric transitions, and immunoassay cross‑reactivity, preventing direct interchange in validated analytical methods [REFS‑1]. Pharmacologically, while many benzodiazepine metabolites share GABA‑A receptor activity, their relative potencies, brain penetration kinetics, and metabolic pathways differ substantially. Notably, norchlordiazepoxide achieves brain concentrations that are maintained at maximal levels for hours, a temporal profile that closely parallels the anticonvulsant activity of chlordiazepoxide therapy – a relationship not shared by the parent drug or other metabolites [REFS‑2]. For procurement decisions in forensic toxicology, clinical monitoring, or research requiring precise quantification of chlordiazepoxide exposure, using a certified norchlordiazepoxide reference standard is not optional; it is a methodological necessity.

Quantitative Evidence for Norchlordiazepoxide Differentiation: A Head‑to‑Head Comparator Guide


Anticonvulsant Activity Correlation: Norchlordiazepoxide vs. Chlordiazepoxide vs. Other Metabolites

In mice administered a single 20 mg/kg oral dose of chlordiazepoxide, differential spectrofluorometric analysis revealed that norchlordiazepoxide (N‑desmethylchlordiazepoxide) was the major constituent in blood, brain, and muscle tissues, both in the presence and absence of the convulsant metrazol. Unlike the parent compound and other metabolites, norchlordiazepoxide maintained a maximum concentration from 30 min to 4 hr in the brain and from 30 min to 6 hr in blood and muscle. Crucially, the anticonvulsant activity against metrazol‑induced seizures most closely paralleled the tissue concentration of norchlordiazepoxide, not chlordiazepoxide or demoxepam [REFS‑1].

Anticonvulsant pharmacodynamics Tissue distribution Metabolite kinetics

Postmortem Stability Comparison: Norchlordiazepoxide vs. Diazepam and Flurazepam

In a controlled study of benzodiazepine stability in blood and tissues stored at room temperature, diazepam and flurazepam were found to be stable. In contrast, norchlordiazepoxide, chlordiazepoxide, and nordiazepam were unstable under identical storage conditions [REFS‑1]. This differential stability has significant implications for quantitative interpretation in postmortem forensic casework.

Forensic toxicology Postmortem redistribution Analyte stability

Analytical Method Validation: Norchlordiazepoxide LC‑MS/MS Quantification in Urine

A validated LC‑MS/MS method for simultaneous determination of ethyl glucuronide, naltrexone, 6β‑naltrexol, chlordiazepoxide, and norchlordiazepoxide in human urine demonstrated a calibration range of 5–1000 ng/mL for norchlordiazepoxide with a correlation coefficient (r) ≥ 0.994. The lower limit of quantification (LLOQ) was 1–5 ng/mL [REFS‑1]. These performance characteristics enable confident identification and quantification of chlordiazepoxide compliance in patients undergoing alcohol dependence treatment.

LC‑MS/MS Alcohol use monitoring Therapeutic drug monitoring

Certified Reference Material Specifications for Norchlordiazepoxide

Commercially available certified reference material (CRM) for norchlordiazepoxide (Cerilliant® N‑100) is supplied as a 1.0 mg/mL solution in acetonitrile:DMSO (80:20, v/v) [REFS‑1]. The product is certified for use in GC/MS and LC/MS applications, with a recommended storage temperature of −20°C and a flash point of 2.0 °C (closed cup) [REFS‑2]. The molecular weight is 285.73 g/mol, and the InChI key is LNLMGKOHYYEWMY‑UHFFFAOYSA‑N [REFS‑3].

Reference standards Quality control Analytical toxicology

High‑Value Application Scenarios for Norchlordiazepoxide in Research and Industry


Forensic Toxicology Confirmation of Chlordiazepoxide Exposure

In postmortem forensic analysis, the instability of chlordiazepoxide [REFS‑1] necessitates the simultaneous quantification of its stable metabolite norchlordiazepoxide. Using a certified norchlordiazepoxide reference standard (e.g., Cerilliant N‑100 [REFS‑2]) ensures accurate identification and quantification, preventing false‑negative interpretations in cases where the parent drug has degraded.

Therapeutic Drug Monitoring and Compliance Testing in Alcohol Withdrawal Management

Clinical laboratories monitoring chlordiazepoxide therapy in patients undergoing alcohol withdrawal treatment require a validated LC‑MS/MS method that includes norchlordiazepoxide [REFS‑3]. The metabolite's extended presence in urine and its defined calibration range (5–1000 ng/mL) make it a reliable indicator of medication adherence, particularly when sample collection timing relative to dosing is uncertain.

Mechanistic Pharmacokinetic/Pharmacodynamic Studies of Benzodiazepine Action

For research groups investigating the prolonged anticonvulsant effects of chlordiazepoxide, measuring norchlordiazepoxide concentrations in brain tissue is essential. The metabolite's unique temporal profile—maintaining maximal brain levels for hours and correlating most closely with seizure protection [REFS‑4]—positions it as the pharmacologically relevant analyte, far more informative than the rapidly cleared parent compound.

Method Development and Validation for High‑Throughput Toxicology Screening

Analytical chemists developing new LC‑MS/MS or GC/MS methods for benzodiazepine screening should incorporate norchlordiazepoxide as a key analyte. The availability of a well‑characterized, certified reference material with defined solvent composition, storage conditions (−20°C), and mass spectrometric transitions [REFS‑5] reduces method development time and ensures inter‑laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norchlordiazepoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.